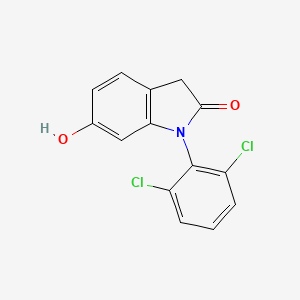

1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one

Description

1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one is a halogenated indolin-2-one derivative characterized by a 2,6-dichlorophenyl group at position 1 and a hydroxyl substituent at position 6 of the indole ring.

Properties

Molecular Formula |

C14H9Cl2NO2 |

|---|---|

Molecular Weight |

294.1 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)-6-hydroxy-3H-indol-2-one |

InChI |

InChI=1S/C14H9Cl2NO2/c15-10-2-1-3-11(16)14(10)17-12-7-9(18)5-4-8(12)6-13(17)19/h1-5,7,18H,6H2 |

InChI Key |

QMVLCZBRUZGSPU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)N(C1=O)C3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(2,6-Dichlorophenyl)-2-indolone Using Diclofenac as Raw Material

This method involves using diclofenac as a raw material to synthesize 1-(2,6-dichlorophenyl)-2-indolone through an intramolecular amide formation under specific condensation conditions.

- Diclofenac is dissolved in an organic mixed solvent.

- Thionyl chloride is added at room temperature.

- The mixture reacts at a suitable temperature for a specific duration to yield a crude product containing 1-(2,6-dichlorophenyl)-2-indolone.

- The mixture is filtered to obtain a solid.

- The solid is washed with water.

- The washed solid is dried to obtain the final product, 1-(2,6-dichlorophenyl)-2-indolone.

The use of thionyl chloride as a reaction reagent can lead to a product yield of 90-95%. This method is cost-effective and simplifies the purification process.

Synthesis Technique Details and Conditions

- Reaction: Diclofenac is used as the raw material and mixed with an organic solvent to ensure complete dissolution. Thionyl chloride is added at room temperature, and the reaction proceeds at a controlled temperature for a set time, resulting in a mixture that includes the crude 1-(2,6-dichlorophenyl)-2-indolone.

- Post-processing: The mixture from the reaction is filtered to collect a solid. This solid is then washed and dried to yield the final 1-(2,6-dichlorophenyl)-2-indolone product.

- The molar ratio of diclofenac to thionyl chloride is maintained at 1:(1.5-2).

- The organic mixed solvent consists of ethyl acetate and methylene dichloride or ethyl acetate and trichloromethane. The volume ratio of ethyl acetate to methylene chloride is 1:0.5-2, or the volume ratio of ethyl acetate to trichloromethane is 1:0.5-1.5.

- The reaction temperature is maintained between 20-70°C, with a preference for 35-55°C.

- The reaction time ranges from 1-8 hours, ideally 2-3 hours.

- The drying temperature during the post-processing phase is set between 30-60°C.

Synthesis Examples

The following examples illustrate the synthesis of 1-(2,6-dichlorophenyl)-2-indolone using diclofenac and thionyl chloride in mixed solvents:

- 30g (0.10 mol) of diclofenac, 300ml of methylene dichloride, and 200ml of ethyl acetate are mixed and stirred until the solid is completely dissolved.

- 11.3ml of thionyl chloride is added, causing the system to become turbid.

- The mixture is heated to 50°C and stirred for 2 hours.

- The reaction's completion is monitored using TLC (Thin Layer Chromatography).

- The mixture is filtered to collect a white solid, which is then washed and dried to yield the product 1-(2,6-dichlorophenyl)-2-indolone.

- The yield is 91.2%.

- 25g (0.08 mol) of diclofenac, 240ml of methylene dichloride, and 240ml of ethyl acetate are mixed and stirred until the solid is completely dissolved.

- 6ml of thionyl chloride is added, making the system turbid.

- The mixture is heated to 55°C and stirred for 2 hours.

- The reaction's completion is monitored by TLC.

- The mixture is filtered to obtain a white solid, which is washed and dried to produce 1-(2,6-dichlorophenyl)-2-indolone.

- The yield is 91.6%.

- 50g (0.16 mol) of diclofenac, 360ml of methylene dichloride, and 360ml of ethyl acetate are mixed and stirred until the solid dissolves.

- 12ml of thionyl chloride is added, resulting in a turbid system.

- The mixture is heated to 50°C and stirred for 2 hours.

- TLC is used to confirm the reaction is complete.

- The mixture is filtered, and the collected white solid is washed and dried to obtain 1-(2,6-dichlorophenyl)-2-indolone.

- The yield is 92%.

Analysis of 1-(2,6-dichlorophenyl)-2-indolone

High-performance liquid chromatography (HPLC) is used to separate and analyze 1-(2,6-dichlorophenyl)-2-indolone (DCI) and related materials in the synthesis of DCI from 2,6-dichlorophenol and phenylamine.

Conditions for Baseline Separation

- Column: CLC-CN (150 mm x 6.0 mm i.d., 7 microns)

- Mobile Phase: MeOH-H2O (6:4, V/V)

- Flow Rate: 1 mL/min

This HPLC method is rapid, accurate, and reproducible for determining DCI. Impurities such as N-(2,6-dichlorodiphenyl)-chloracetyl amide (CBCC) and 2,6-dichlorodiphenylamine can be detected in fine and crude DCI samples.

Chemical Reactions Analysis

Cyclization Reactions Using AlCl₃

A common method for synthesizing indolinone derivatives involves AlCl₃-mediated cyclization of substituted acetamides. For example:

-

Reaction 1 :

-

Starting Material : 2-chloro-N-(3-methoxyphenyl)acetamide

-

Conditions : Anhydrous AlCl₃, heated to 120°C for 10 minutes, then gradually increased to 240°C over 40 minutes.

-

Post-Processing : Hydrochloric acid, ice, and reflux.

-

Mechanism : Likely involves AlCl₃ acting as a Lewis acid to facilitate intramolecular cyclization of the amide group, forming the indolinone ring.

-

Thionyl Chloride-Mediated Cyclization

Another approach uses thionyl chloride (SOCl₂) to cyclize diclofenac (a 2,6-dichlorophenyl derivative) into indolinone:

-

Reaction 2 :

-

Starting Material : Diclofenac

-

Conditions : Organic solvent (e.g., ethyl acetate/methylene dichloride), SOCl₂ at moderate temperatures (20–70°C), 1–8 hours.

-

Mechanism : SOCl₂ likely converts the carboxylic acid group of diclofenac into an acyl chloride, followed by intramolecular cyclization to form the indolinone ring.

-

Impurity Analysis and Purification

High-performance liquid chromatography (HPLC) is critical for analyzing indolinone derivatives and their impurities:

Scientific Research Applications

1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound exhibits biological activity, including anti-inflammatory and analgesic properties.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one can be compared with other similar compounds, such as:

Diclofenac: A widely used NSAID with similar anti-inflammatory properties but higher gastrointestinal toxicity.

Indole Derivatives: Compounds like indole-3-acetic acid and other substituted indoles, which also exhibit diverse biological activities.

Uniqueness: The uniqueness of 1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one lies in its combination of anti-inflammatory efficacy and reduced gastrointestinal side effects, making it a promising candidate for further research and development.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Crystallographic and Conformational Analysis

- 1-(2,6-Dichlorophenyl)indolin-2-one : The indole ring is planar (max deviation: 0.020 Å), with a dihedral angle of 72.17° between the indole and dichlorophenyl rings. Weak C-H···O hydrogen bonds stabilize the crystal lattice .

- 6-Hydroxy Analogs: The hydroxyl group at position 6 is expected to introduce additional hydrogen bonds (e.g., O-H···O or O-H···N), altering packing efficiency and thermal stability compared to the non-hydroxylated lactam.

Biological Activity

1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound features a dichlorophenyl group, which is known to enhance biological activity. The molecular structure can be represented as follows:

Research indicates that 1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one exhibits its biological effects primarily through the following mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells. In a study involving HepG2 cells, treatment with the compound resulted in approximately 10% apoptotic cells and 17.5% late apoptotic/early necrotic cells at its IC50 concentration .

- Reactive Oxygen Species (ROS) Generation : The compound significantly increases ROS levels in treated cells, which is associated with apoptosis induction. About 97% of apoptotic cells generated ROS upon treatment .

- Caspase Activation : Caspase-3 activity assays indicated that the compound activates caspases before cell viability loss, confirming its role in apoptosis .

Efficacy Studies

A series of studies have evaluated the efficacy of 1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one against various cancer cell lines. Below is a summary of findings from selected studies:

| Cell Line | IC50 Values (µg/mL) | Treatment Duration |

|---|---|---|

| HepG2 | 43.46 (24h), 25.82 (48h) | 24h, 48h |

| L929 | 72.12 (48h) | 48h |

| Other Lines | Variable results reported | - |

The compound demonstrated significant cytotoxicity against HepG2 cells with an IC50 value of 43.46 µg/mL after 24 hours and 25.82 µg/mL after 48 hours .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anti-Cancer Activity : A study focused on HepG2 liver cancer cells showed that treatment with the compound led to a notable decrease in cell viability and increased apoptosis compared to controls .

- Potential for Combination Therapy : The compound's ability to enhance ROS generation suggests it could be effective in combination with other therapies that also induce oxidative stress in cancer cells.

Safety Profile

The safety profile of 1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one has been assessed in various studies:

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for synthesizing 1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one, and how is purity confirmed?

- Methodology : A modified coupling reaction using carbodiimide reagents (e.g., EDC) in dichloromethane, followed by purification via column chromatography, is commonly employed. For the hydroxy-substituted derivative, protective group strategies (e.g., silyl ethers) may be required to prevent side reactions .

- Analytical Validation :

- NMR : -NMR peaks for aromatic protons (δ 6.38–7.74 ppm) and lactam carbonyl (δ 3.87 ppm).

- IR : Confirm lactam C=O stretch at ~1,732 cm and C-Cl vibrations at 750–783 cm.

- Mass Spec : Molecular ion peak at m/z 278 (CHClNO) .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

- X-ray Diffraction (XRD) : Single-crystal XRD at 173 K (monoclinic P2) reveals bond lengths (e.g., C7–C8: 1.525 Å) and angles (e.g., C6–C1–N1: 121.73°). Hydrogen bonding (C4–H4A···O1, 3.23 Å) and π-π stacking (C8–H8A···Cg1) contribute to packing stability .

- Key Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P2 |

| Unit cell (Å) | a = 7.1412, b = 8.0241, c = 11.0510 |

| β angle | 105.789° |

| Z | 2 |

| Density | 1.516 Mg/m |

Q. What preclinical models evaluate its anticonvulsant activity, and what efficacy metrics are reported?

- Maximal Electroshock (MES) Test : Administered at 30–100 mg/kg in rodent models. The title compound showed higher potency (ED < 50 mg/kg) compared to non-chlorinated analogs, attributed to Cl-substitution enhancing hydrophobic interactions with neuronal targets .

Advanced Research Questions

Q. How do structural modifications at the 6-hydroxy position influence pharmacological activity and metabolic stability?

- SAR Analysis :

- Hydroxy Group : Critical for hydrogen bonding with target receptors (e.g., GABA). Methylation or acetylation reduces anticonvulsant activity by ~60% in MES tests.

- Chlorine Substitution : 2,6-Dichloro configuration optimizes steric fit in hydrophobic pockets, as shown by docking studies (Glide score: −8.2 kcal/mol vs. −5.9 for mono-Cl derivatives) .

- Metabolism : LC-MS/MS identifies glucuronidation at the 6-hydroxy group as the primary metabolic pathway (t: 2.3 hrs in liver microsomes).

Q. What computational strategies predict binding modes to neurological targets like sodium channels or GABA receptors?

- Molecular Dynamics (MD) Simulations :

- Protocol : 100-ns simulations using AMBER force fields. The compound stabilizes voltage-gated sodium channels via Cl-phenyl interactions with Leu-409 and Tyr-411 residues.

- Free Energy Calculations (MM/PBSA) : ΔG = −34.2 kJ/mol, driven by van der Waals forces (85% contribution) .

Q. How can contradictions in reported activity data across studies be systematically addressed?

- Meta-Analysis Framework :

- Data Normalization : Adjust for variations in assay conditions (e.g., MES stimulus intensity, animal strain).

- Multivariate Regression : Identify confounding variables (e.g., logP, plasma protein binding) using datasets from ≥5 independent studies.

- In Silico Validation : Cross-check with QSAR models (R > 0.85) to isolate structural determinants of potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.